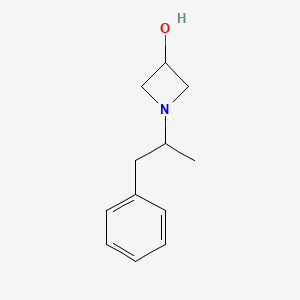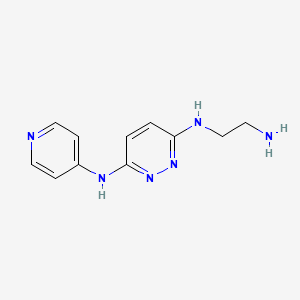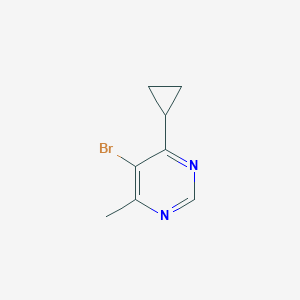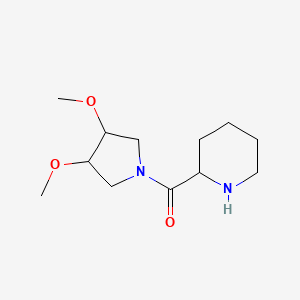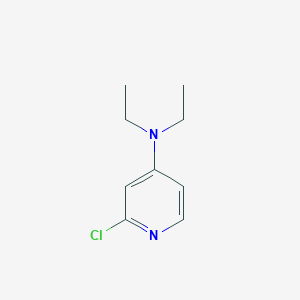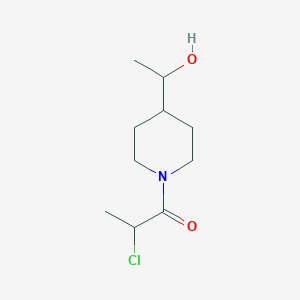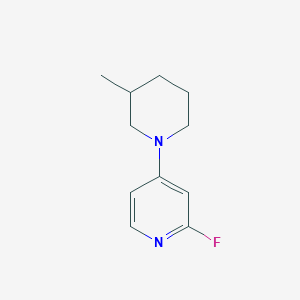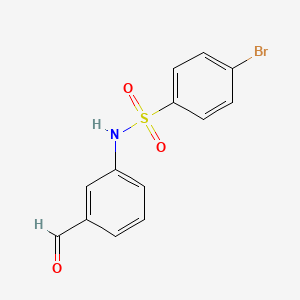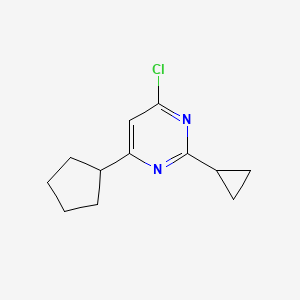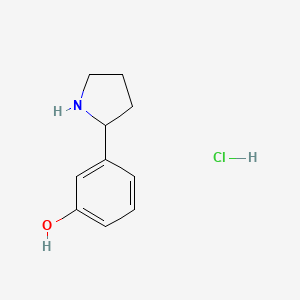
2-(2-Chlorophenyl)cyclopentan-1-amine
Descripción general
Descripción
2-(2-Chlorophenyl)cyclopentan-1-amine is an organic compound with a cyclopentane backbone and a primary amine functional group . It has a molecular weight of 195.69 .
Synthesis Analysis
The synthesis of 2-(2-Chlorophenyl)cyclopentan-1-amine can be achieved through several steps. Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent . This is followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of 2-(2-Chlorophenyl)cyclopentan-1-amine .
Molecular Structure Analysis
The molecular structure of 2-(2-Chlorophenyl)cyclopentan-1-amine is represented by the formula C11H14ClN . The InChI code for this compound is 1S/C11H14ClN/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11H,3,5,7,13H2 .
Chemical Reactions Analysis
In the synthesis process, 2-(2-Chlorophenyl)cyclopentan-1-amine undergoes several chemical reactions. These include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .
Physical And Chemical Properties Analysis
2-(2-Chlorophenyl)cyclopentan-1-amine has a molecular weight of 195.69 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Properties
- The synthesis of butyrophenone analogues, incorporating cyclopentane rings, was explored, demonstrating the potential of trans-(2-aminomethyl)cyclopentyl aryl ketones in neuroleptic activities. These compounds were synthesized by reacting (2-bromomethyl)cyclopentyl phenyl ketone with heterocyclic amines, indicating a method for producing compounds with potential neuroleptic activity (Caamaño et al., 1987).
- Research on the catalytic activity of Ru/Nb2O5 for the reductive amination of cyclopentanone under mild conditions highlighted the significance of cyclopentylamines in the production of pesticides, cosmetics, and medicines. The study found that catalyst morphology significantly influences activity, with one specific Ru/Nb2O5 catalyst showing the best performance, achieving an 84% yield of cyclopentylamine (Guo et al., 2019).
Applications in Organic Synthesis
- An organocatalytic cascade reaction involving cyclopentane-1,2-dione with substituted (E)-2-oxobut-3-enoates was developed, creating two stereocenters and yielding bicyclic hemiacetals with high enantioselectivity. This process highlights the use of 2-chlorophenyl-substituted compounds in synthesizing complex organic structures with potential pharmaceutical applications (Preegel et al., 2015).
Catalysis and Reaction Mechanisms
- The use of diphosphinidenecyclobutene as a ligand in copper-catalyzed amination reactions demonstrated the ability to efficiently synthesize secondary or tertiary amines from halobenzenes and amines. This research contributes to the development of new catalytic systems for amination reactions, emphasizing the role of innovative ligands in enhancing reaction yields (Gajare et al., 2004).
Environmental Applications
- Polythiophene(keto-amine)s based on the cyclopentanone moiety were synthesized for environmental remediation, particularly for the selective extraction of metal ions. This research underscores the environmental applications of cyclopentanone derivatives in addressing pollution and enhancing metal ion recovery processes (Hussein, 2018).
Safety and Hazards
The safety information for 2-(2-Chlorophenyl)cyclopentan-1-amine indicates that it has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Relevant Papers
Several peer-reviewed papers and technical documents related to 2-(2-Chlorophenyl)cyclopentan-1-amine are available . These documents provide more detailed information about the compound, its synthesis, properties, and potential applications.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11H,3,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPIVFFQGMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



